molecular formula C6H10N2 B12293966 2-(1H-pyrrol-3-yl)ethan-1-amine

2-(1H-pyrrol-3-yl)ethan-1-amine

Cat. No.: B12293966
M. Wt: 110.16 g/mol
InChI Key: ZBJSHMBQYSDTGK-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-3-yl)ethan-1-amine is an organic compound that features a pyrrole ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-3-yl)ethan-1-amine typically involves the reaction of pyrrole with ethylamine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between pyrrole and ethylamine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring or the ethylamine chain.

Scientific Research Applications

2-(1H-pyrrol-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)ethanamine
  • 2-(1H-pyrrol-2-yl)ethanamine
  • 2-(1H-pyrrol-4-yl)ethanamine

Uniqueness

2-(1H-pyrrol-3-yl)ethan-1-amine is unique due to the position of the ethylamine group on the pyrrole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-(1H-pyrrol-3-yl)ethanamine

InChI

InChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1,3,7H2

InChI Key

ZBJSHMBQYSDTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1CCN

Origin of Product

United States

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